molecular formula C22H26N2O4 B4988003 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione

Cat. No.: B4988003
M. Wt: 382.5 g/mol
InChI Key: GLQMJMMWJOOUBT-UHFFFAOYSA-N
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Description

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyphenethylamine with a suitable pyrrolidine-2,5-dione derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the pyrrolidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and the pyrrolidine-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-27-19-9-8-17(14-20(19)28-2)10-12-23-18-15-21(25)24(22(18)26)13-11-16-6-4-3-5-7-16/h3-9,14,18,23H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQMJMMWJOOUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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